molecular formula C18H20ClFN2OS B2581309 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide CAS No. 1428352-82-2

2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide

Cat. No.: B2581309
CAS No.: 1428352-82-2
M. Wt: 366.88
InChI Key: LSLJLUJRRLNSOS-UHFFFAOYSA-N
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Description

2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzamide core substituted with chloro and fluoro groups, along with a piperidine ring attached to a thiophene moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The synthesis begins with the preparation of the piperidine intermediate. This can be achieved by reacting thiophene-2-carboxaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride.

    Coupling with Benzamide: The piperidine intermediate is then coupled with 2-chloro-4-fluorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency. Industrial production may also involve the use of automated reactors and advanced purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The thiophene and piperidine moieties can undergo oxidation and reduction reactions, respectively, altering the electronic properties of the compound.

    Hydrolysis: The amide bond in the benzamide core can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Products with different substituents replacing the chloro or fluoro groups.

    Oxidation: Oxidized derivatives of the thiophene or piperidine rings.

    Reduction: Reduced forms of the piperidine ring.

    Hydrolysis: Carboxylic acid and amine derivatives.

Scientific Research Applications

2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential pharmacological properties, including its ability to interact with specific biological targets. It may serve as a lead compound for the development of new therapeutic agents.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic benefits.

    Chemical Biology: The compound is used as a tool to probe biological pathways and molecular interactions.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-4-fluoro-N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)benzamide: can be compared with other benzamide derivatives that have different substituents on the benzene ring or variations in the piperidine and thiophene moieties.

    N-(2-(4-(thiophen-2-yl)piperidin-1-yl)ethyl)-2-chloro-4-fluorobenzamide: A similar compound with a different substitution pattern.

    2-chloro-4-fluoro-N-(2-(4-(pyridin-2-yl)piperidin-1-yl)ethyl)benzamide: A derivative with a pyridine ring instead of thiophene.

Uniqueness

The unique combination of chloro, fluoro, piperidine, and thiophene groups in this compound imparts distinct chemical and biological properties. These structural features can influence its reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-chloro-4-fluoro-N-[2-(4-thiophen-2-ylpiperidin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClFN2OS/c19-16-12-14(20)3-4-15(16)18(23)21-7-10-22-8-5-13(6-9-22)17-2-1-11-24-17/h1-4,11-13H,5-10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSLJLUJRRLNSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CCNC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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